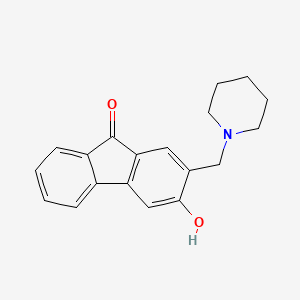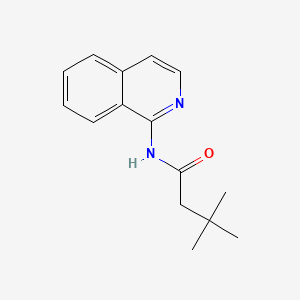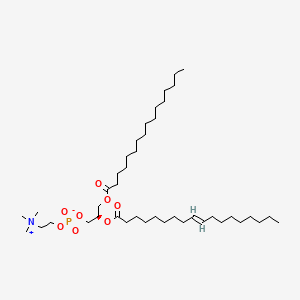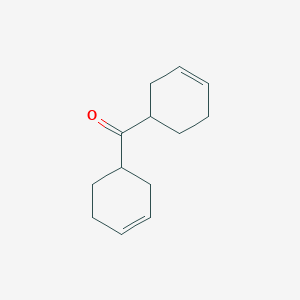![molecular formula C10H16Cl2O6 B13823977 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane CAS No. 48071-54-1](/img/structure/B13823977.png)
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane is a chemical compound with the molecular formula C10H18Cl2O6. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its two chloroacetoxy groups attached to an ethoxyethane backbone.
Métodos De Preparación
The synthesis of 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane typically involves the reaction of ethylene glycol with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to obtain the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of ethylene glycol and chloroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the presence of chloro groups suggests potential reactivity under strong oxidizing or reducing conditions.
Aplicaciones Científicas De Investigación
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane involves its reactivity with nucleophiles, leading to the substitution of the chloroacetoxy groups. This reactivity is crucial for its applications in synthesis and industrial processes. The molecular targets and pathways involved depend on the specific context of its use, such as in biochemical studies or industrial applications.
Comparación Con Compuestos Similares
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane can be compared with similar compounds like:
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but lacks the acetoxy groups, leading to different reactivity and applications.
Ethylene glycol bis(2-chloroethyl) ether: Another related compound with different functional groups and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
48071-54-1 |
|---|---|
Fórmula molecular |
C10H16Cl2O6 |
Peso molecular |
303.13 g/mol |
Nombre IUPAC |
2-[2-[2-(2-chloroacetyl)oxyethoxy]ethoxy]ethyl 2-chloroacetate |
InChI |
InChI=1S/C10H16Cl2O6/c11-7-9(13)17-5-3-15-1-2-16-4-6-18-10(14)8-12/h1-8H2 |
Clave InChI |
PKTRTVISKORDAU-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOC(=O)CCl)OCCOC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)


![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)



![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)


![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)

![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
